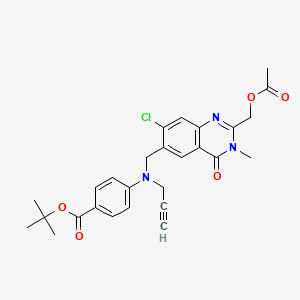
tert-Butyl 4-(((2-(acetoxymethyl)-7-chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)methyl)(prop-2-ynyl)amino)benzoate
説明
Tert-Butyl 4-(((2-(acetoxymethyl)-7-chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)methyl)(prop-2-ynyl)amino)benzoate is a useful research compound. Its molecular formula is C27H28ClN3O5 and its molecular weight is 510 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
tert-Butyl 4-(((2-(acetoxymethyl)-7-chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)methyl)(prop-2-ynyl)amino)benzoate, with the CAS number 289686-87-9, is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of cyclooxygenase enzymes (COX). This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of approximately 509.98 g/mol. The structure includes a quinazoline moiety known for its medicinal properties, particularly in anti-inflammatory and anticancer activities.
1. COX Inhibition
Recent studies have highlighted the compound's role as a selective inhibitor of COX enzymes, particularly COX-II, which is implicated in inflammatory processes. The following table summarizes key findings related to its COX inhibitory activity:
| Study | IC50 Value (μM) | Selectivity | Comparison Drug |
|---|---|---|---|
| Study A | 0.52 | High | Celecoxib (0.78 μM) |
| Study B | 0.011 | Very High | Rofecoxib |
| Study C | 1.33 | Moderate | Not specified |
These studies indicate that this compound exhibits significant COX-II inhibitory activity, with some derivatives showing even higher potency than established drugs like Celecoxib.
2. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been demonstrated in various in vivo models. For instance:
- In animal models of arthritis, treatment with the compound resulted in a 64% reduction in inflammation compared to a 57% reduction observed with Celecoxib.
This suggests that the compound may offer comparable or enhanced therapeutic effects in managing inflammatory conditions.
3. Anticancer Activity
The quinazoline derivatives are often explored for their anticancer properties due to their ability to inhibit tumor cell proliferation. Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines through:
- Modulation of signaling pathways associated with cell survival and apoptosis.
Further research is needed to elucidate the specific mechanisms involved and to assess the compound's efficacy across different cancer types.
Case Studies
Several case studies have documented the biological effects of this compound:
- Case Study on Inflammation : A study involving rats showed significant reductions in paw swelling when treated with varying doses of the compound over a two-week period.
- Cancer Cell Line Study : In vitro tests on breast cancer cell lines indicated that treatment with this compound led to a marked decrease in cell viability and increased rates of apoptosis.
特性
IUPAC Name |
tert-butyl 4-[[2-(acetyloxymethyl)-7-chloro-3-methyl-4-oxoquinazolin-6-yl]methyl-prop-2-ynylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClN3O5/c1-7-12-31(20-10-8-18(9-11-20)26(34)36-27(3,4)5)15-19-13-21-23(14-22(19)28)29-24(16-35-17(2)32)30(6)25(21)33/h1,8-11,13-14H,12,15-16H2,2-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGQBNQJMQSAFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=NC2=C(C=C(C(=C2)Cl)CN(CC#C)C3=CC=C(C=C3)C(=O)OC(C)(C)C)C(=O)N1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















